Cas no 1019340-69-2 (2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole)
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromoethyl)-5-phenyltetrazole
- 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
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- Inchi: 1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2
- InChI Key: XOCAAYIAVZTWLP-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])N1N=NC(C2C([H])=C([H])C([H])=C([H])C=2[H])=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 172
- XLogP3: 2.5
- Topological Polar Surface Area: 43.6
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B998543-10mg |
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998543-50mg |
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B998543-100mg |
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-100718-0.05g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 0.05g |
$179.0 | 2023-10-28 | |
| Enamine | EN300-100718-0.1g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 0.1g |
$268.0 | 2023-10-28 | |
| Enamine | EN300-100718-0.25g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 0.25g |
$383.0 | 2023-10-28 | |
| Enamine | EN300-100718-0.5g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 0.5g |
$601.0 | 2023-10-28 | |
| Enamine | EN300-100718-1.0g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 1g |
$770.0 | 2023-06-10 | |
| Enamine | EN300-100718-2.5g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
| Enamine | EN300-100718-5.0g |
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole |
1019340-69-2 | 95% | 5g |
$2235.0 | 2023-06-10 |
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Recent Advances in the Study of 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole (CAS: 1019340-69-2)
The compound 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole (CAS: 1019340-69-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a tetrazole ring and a bromoethyl functional group, serves as a crucial intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in the design of enzyme inhibitors, anticancer agents, and antimicrobial compounds, highlighting its importance in modern pharmaceutical research.
One of the key areas of interest is the role of 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole in the synthesis of covalent inhibitors. The bromoethyl moiety enables the formation of covalent bonds with nucleophilic residues in target proteins, making it a valuable tool for the development of irreversible inhibitors. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated its utility in targeting enzymes like kinases and proteases, which are often implicated in cancer and inflammatory diseases.
In addition to its applications in covalent inhibition, this compound has also been investigated for its potential in click chemistry. The tetrazole ring can participate in cycloaddition reactions, facilitating the rapid assembly of complex molecular architectures. Researchers have leveraged this property to develop novel drug candidates with improved pharmacokinetic properties. A 2023 study published in ACS Chemical Biology highlighted the use of 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole in the synthesis of fluorescent probes for imaging applications, further expanding its utility in chemical biology.
Despite its promising applications, challenges remain in the scalable synthesis and stability of 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole. Recent efforts have focused on optimizing reaction conditions to improve yield and purity. Advances in green chemistry, such as the use of microwave-assisted synthesis, have shown promise in addressing these issues. A 2022 report in Organic Process Research & Development detailed a novel synthetic route that minimizes the use of hazardous reagents, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.
Looking ahead, the continued exploration of 2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole is expected to yield new insights into its mechanistic roles and therapeutic potential. Collaborative efforts between academia and industry will be essential to translate these findings into clinically relevant applications. As the field progresses, this compound is likely to remain a cornerstone in the toolkit of medicinal chemists and chemical biologists.
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